molecular formula C7H6N2O3 B1591578 1-(5-Nitropyridin-2-YL)ethanone CAS No. 31557-75-2

1-(5-Nitropyridin-2-YL)ethanone

Cat. No.: B1591578
CAS No.: 31557-75-2
M. Wt: 166.13 g/mol
InChI Key: QTGKFJUCQAYIRK-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-YL)ethanone is a chemical compound belonging to the class of nitropyridines. It features a pyridine ring substituted with a nitro group at the 5-position and an ethanone group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Nitropyridin-2-YL)ethanone can be synthesized through several methods, including:

  • Nitration of Pyridine Derivatives: The nitration of pyridine derivatives using nitric acid and sulfuric acid under controlled conditions can yield this compound.

  • Oxidation of Pyridine Alcohols: Pyridine alcohols can be oxidized using oxidizing agents like potassium permanganate or chromyl chloride to produce the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

1-(5-Nitropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives or other oxidized forms.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents.

  • Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

  • Substitution: Various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, other oxidized forms.

  • Reduction Products: Amino derivatives.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Nitropyridin-2-YL)ethanone has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Nitropyridin-2-YL)ethanone exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to biological effects.

  • Receptors: It can interact with cellular receptors, modulating their activity.

  • Pathways: It may influence various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

1-(5-Nitropyridin-2-YL)ethanone is compared with other similar compounds, such as:

  • 1-(5-Nitropyridin-2-YL)piperazine: This compound has a similar structure but features a piperazine ring instead of an ethanone group.

  • 1,2-Bis(5-nitropyridin-2-yl)disulfane: This compound contains two nitropyridine rings linked by a disulfane bridge.

Uniqueness: this compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5(10)7-3-2-6(4-8-7)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGKFJUCQAYIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591691
Record name 1-(5-Nitropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31557-75-2
Record name 1-(5-Nitropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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